molecular formula C7H7F2N3 B2390695 2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile CAS No. 1260658-96-5

2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B2390695
CAS No.: 1260658-96-5
M. Wt: 171.151
InChI Key: OBRSUNAPYZCXJT-UHFFFAOYSA-N
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Description

2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile is a fluorinated pyrazole derivative featuring a 2,2-difluoroethyl substituent at the pyrazole’s N1 position and an acetonitrile group at the C3 position. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and modulate lipophilicity. Its molecular formula is C₇H₇F₂N₃, and while explicit molecular weight data is inconsistent in the literature, estimates based on structural analogs suggest a range of 170–180 g/mol .

Properties

IUPAC Name

2-[1-(2,2-difluoroethyl)pyrazol-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3/c8-7(9)5-12-4-2-6(11-12)1-3-10/h2,4,7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRSUNAPYZCXJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1CC#N)CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoroethylation reagents, such as 1,1-difluoro-2-iodoethane, in the presence of a base to introduce the difluoroethyl group onto the pyrazole ring . The resulting intermediate can then be reacted with acetonitrile under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and advanced purification techniques can further improve the overall production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The difluoroethyl and acetonitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can result in the formation of various substituted pyrazole derivatives .

Scientific Research Applications

2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards certain enzymes or receptors. Additionally, the acetonitrile group can participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents on the pyrazole ring. These variations influence electronic properties, solubility, and biological interactions.

Substituent Analysis and Molecular Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Characteristics
Target: 2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile 1-(2,2-Difluoroethyl), 3-(CH₂CN) C₇H₇F₂N₃ ~170–180 (estimated) Balanced lipophilicity; fluorines enhance metabolic stability .
2-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]acetonitrile 1-(2,2,2-Trifluoroethyl) C₇H₆F₃N₃ 154.17 (reported) Higher electronegativity; increased metabolic resistance but reduced solubility .
2-(1-Phenyl-1H-pyrazol-3-yl)acetonitrile 1-Phenyl C₁₁H₉N₃ 183.21 High lipophilicity due to aromaticity; potential π-π interactions in drug binding .
2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile 3-(Trifluoromethyl) C₆H₄F₃N₃ 175.11 Strong electron-withdrawing CF₃ group; altered reactivity and target affinity .
2-(1-Cyclopentyl-1H-pyrazol-3-yl)acetonitrile 1-Cyclopentyl C₁₀H₁₃N₃ 175.23 Bulky substituent improves steric hindrance; impacts pharmacokinetics .

Electronic and Functional Comparisons

  • Fluorinated vs. Non-Fluorinated Analogs: The target compound’s 2,2-difluoroethyl group introduces moderate electronegativity, improving metabolic stability compared to non-fluorinated analogs like 2-(1-Phenyl-1H-pyrazol-3-yl)acetonitrile . However, it is less electron-withdrawing than the 2,2,2-trifluoroethyl analog, which may exhibit higher resistance to oxidative metabolism but lower solubility .
  • The phenyl group (C₁₁H₉N₃) significantly raises lipophilicity (logP ~2.5), favoring membrane permeability but risking poor aqueous solubility .

Biological Activity

2-(1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)acetonitrile is a fluorinated pyrazole derivative that has garnered attention for its potential biological activities, particularly in cancer treatment and metabolic modulation. Understanding its biological activity is crucial for evaluating its therapeutic applications.

  • Molecular Formula : C6H7F2N3
  • Molecular Weight : 177.14 g/mol
  • CAS Number : 1142927-97-6

The biological activity of this compound is primarily linked to its interactions with metabolic pathways in cells, particularly in cancerous tissues. The compound's fluorinated structure enhances its binding affinity to key enzymes involved in metabolism, such as hexokinase, which is pivotal in glycolysis.

Antiproliferative Effects

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated derivatives have demonstrated their ability to inhibit cell proliferation in glioblastoma multiforme (GBM) and other aggressive cancers. These compounds showed lower IC50 values compared to traditional treatments, indicating higher potency under hypoxic conditions typical of tumor microenvironments .

Inhibition of Glycolysis

The compound acts as an inhibitor of glycolysis by modulating hexokinase activity. In vitro studies indicate that fluorinated derivatives of glucose analogs can effectively inhibit hexokinase II (HKII), a key enzyme in the glycolytic pathway. This inhibition leads to reduced energy production in cancer cells, thereby limiting their growth and survival .

Data Table: Biological Activity Overview

Activity Effect Reference
AntiproliferativeSignificant inhibition of cancer cell growth
Glycolysis InhibitionModulation of hexokinase activity
CytotoxicityLower IC50 values in hypoxic conditions

Research Findings

Recent studies have highlighted the promising biological activities of fluorinated pyrazoles. For example:

  • Fluorinated Derivatives : A study focusing on halogenated glucose analogs revealed that these compounds bind effectively to hexokinase and exhibit enhanced stability and uptake compared to non-fluorinated counterparts. This suggests a potential for improved pharmacokinetics and therapeutic efficacy against tumors .
  • Mechanistic Insights : The binding interactions between these compounds and metabolic enzymes were characterized through molecular docking studies, which confirmed their potential as targeted therapies for metabolic diseases and cancers .

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